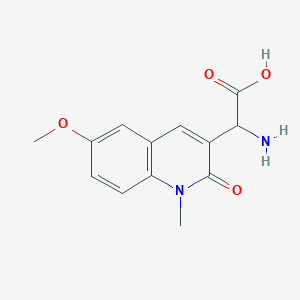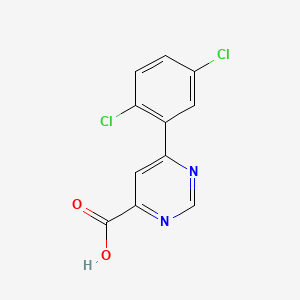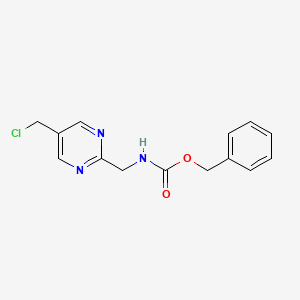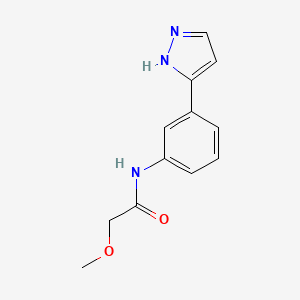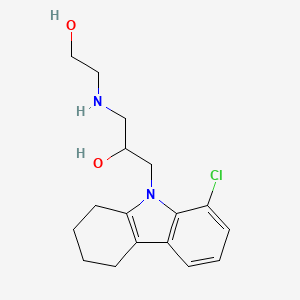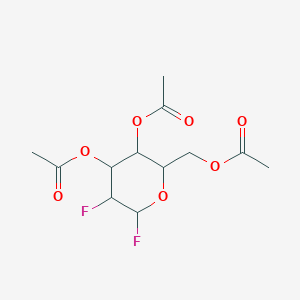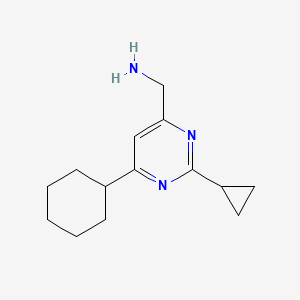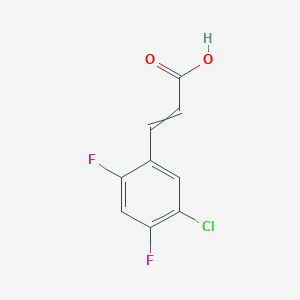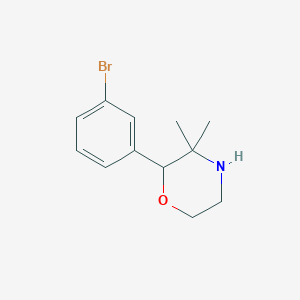
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide is an organic compound that belongs to the class of acetamides This compound features a benzoyl group, a chlorophenyl group, and a benzylthio group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride can be synthesized by reacting benzoic acid with thionyl chloride.
Nucleophilic Substitution: The benzoyl chloride intermediate reacts with 2-amino-4-chlorophenol to form N-(2-benzoyl-4-chlorophenyl)acetamide.
Thioether Formation: The final step involves the reaction of N-(2-benzoyl-4-chlorophenyl)acetamide with benzylthiol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoyl and chlorophenyl groups may play a role in binding to target sites, while the benzylthio group may influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoylphenyl)-2-(benzylthio)acetamide
- N-(4-chlorophenyl)-2-(benzylthio)acetamide
- N-(2-benzoyl-4-methylphenyl)-2-(benzylthio)acetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide is unique due to the presence of both the benzoyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study for researchers and industrial chemists. Further research and development may uncover new uses and mechanisms of action for this intriguing compound.
Propiedades
Fórmula molecular |
C22H18ClNO2S |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C22H18ClNO2S/c23-18-11-12-20(19(13-18)22(26)17-9-5-2-6-10-17)24-21(25)15-27-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,25) |
Clave InChI |
XYVBGXFEGCFHLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



